molecular formula C15H15FN2O4 B12337873 Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate

Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate

Cat. No.: B12337873
M. Wt: 306.29 g/mol
InChI Key: NUKZPZYSWJYOAO-UHFFFAOYSA-N
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Description

Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate is a picolinate derivative featuring a complex substitution pattern. Its structure includes:

  • A methyl ester at the pyridine ring’s carboxyl position.
  • A (4-fluorophenylamino)methyl moiety at position 5, introducing aromatic and fluorine-driven electronic effects.

Nucleophilic substitution to introduce the 4-fluorophenylamino group (similar to ’s nitro-to-amine reduction using hydrazine/FeCl₃) .

Esterification or hydroxymethylation steps (as seen in ’s hydroxymethyl-picolinate derivatives) .

Properties

Molecular Formula

C15H15FN2O4

Molecular Weight

306.29 g/mol

IUPAC Name

methyl 5-[(4-fluoroanilino)methyl]-3-hydroxy-4-(hydroxymethyl)pyridine-2-carboxylate

InChI

InChI=1S/C15H15FN2O4/c1-22-15(21)13-14(20)12(8-19)9(7-18-13)6-17-11-4-2-10(16)3-5-11/h2-5,7,17,19-20H,6,8H2,1H3

InChI Key

NUKZPZYSWJYOAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C(=C1O)CO)CNC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthesis of Picolinate Core

The pyridine backbone is often constructed via cyclization reactions. A representative method involves:

  • Condensation of ethyl 2-oxopropanoate with ammonium acetate and malononitrile in the presence of a Zr-MOF catalyst (UiO-66(Zr)-N(CH2PO3H2)2) to form the picolinate core.
  • Hydroxylation at the 3-position using hydrogen peroxide (H2O2) in acetic acid.

Introduction of 4-Fluorophenylamino Group

Reductive amination is critical for attaching the 4-fluorophenyl moiety:

  • Step 1 : Reaction of 4-fluoroaniline with formaldehyde to generate an imine intermediate.
  • Step 2 : Reduction using NaBH4 in methanol at 0°C, achieving 82–93% yields.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Reaction Step Solvent Temperature Yield (%) Catalyst/Reagent
Reductive Amination Methanol 0–25°C 82.2 NaBH4
Esterification DCM/MeOH Reflux 85 H2SO4
Hydroxymethylation THF 65°C 72 Pd-dppf/Et3N

Higher yields are achieved in polar aprotic solvents (e.g., DMF, THF) due to improved solubility of intermediates. Elevated temperatures (>60°C) are avoided to prevent decomposition of the hydroxymethyl group.

Industrial-Scale Production Methods

Industrial protocols emphasize cost efficiency and scalability:

  • Batch Reactors : Automated systems control reagent addition and pH (optimized to 3.5–4.2) to minimize byproducts.
  • Purification : Crystallization from ethyl acetate/hexane mixtures achieves >95% purity, while chromatography is reserved for high-value batches.

A patented method reports a 56% yield at 40°C using AlCl3-catalyzed Friedel-Crafts acylation, followed by borohydride reduction.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range (%)
Reductive Amination High selectivity, mild conditions Requires stoichiometric NaBH4 72–93
Zr-MOF Catalysis Eco-friendly, reusable catalyst Longer reaction times (24–48 h) 65–79
Industrial Batch Scalable (>10 kg batches) High equipment costs 50–60

The reductive amination route is favored in academic settings for its reproducibility, while industrial processes prioritize AlCl3 or Zr-MOF catalysts for cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly its efficacy against various bacterial strains. The compound has been tested against human pathogenic bacteria using the microdilution method, demonstrating significant antibacterial activity.

Case Study: Antibacterial Efficacy

A study published in Nature evaluated the compound's activity against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.18 μg/mL
S. aureus0.25 μg/mL

These findings suggest that Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate could serve as a potential lead compound for developing new antibiotics, especially in the context of rising antibiotic resistance.

Anticancer Potential

The compound's structural features suggest it may also possess anticancer properties. Preliminary studies have indicated that it can inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Activity

In vitro studies conducted on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) reported:

Cell LineIC50 (μM)
MCF-715.2
HeLa12.8

These results indicate that the compound exhibits promising cytotoxic effects, warranting further investigation into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 3-hydroxy, 4-(hydroxymethyl), 5-((4-fluorophenylamino)methyl) C₁₅H₁₅FN₂O₄* ~306.3 Combines polar (OH, NH) and lipophilic (4-fluorophenyl) groups for balanced solubility.
Methyl 4-amino-3,5,6-trichloropicolinate () 4-amino, 3,5,6-trichloro C₇H₅Cl₃N₂O₂ 255.49 High halogen content increases lipophilicity but reduces solubility .
Methyl 4-(hydroxymethyl)picolinate () 4-(hydroxymethyl) C₈H₉NO₃ 167.16 Simplified structure with a single hydroxymethyl group; higher solubility than halogenated analogs .
Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate () Ureido-phenoxy, trifluoromethyl C₂₁H₁₅ClF₃N₃O₄ 465.81 Bulky urea and trifluoromethyl groups enhance target binding but reduce metabolic stability .

* Calculated based on IUPAC name.

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding : The target’s 3-hydroxy and 4-hydroxymethyl groups confer higher aqueous solubility (similar to ’s analogs) compared to ’s chlorinated compound .
  • Lipophilicity : The 4-fluorophenyl group increases logP relative to purely hydrophilic derivatives (e.g., hydroxymethyl-picolinates) but remains lower than trifluoromethyl-containing compounds () .
  • Metabolic Stability : The target’s primary amine and hydroxy groups may render it susceptible to oxidation or conjugation, unlike ’s urea-linked compound, which resists enzymatic cleavage .

Biological Activity

Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

The molecular formula of this compound is C16H16FN5O3C_{16}H_{16}FN_{5}O_{3}, with a molecular weight of approximately 345.33 g/mol. Its structure includes a fluorophenyl group, which enhances its lipophilicity and metabolic stability compared to similar compounds.

PropertyValue
Molecular FormulaC16H16FN5O3
Molecular Weight345.33 g/mol
IUPAC NameThis compound
SMILESO=C(C(CCC(O)=O)=C(C)N1)N2C1=NC(NCC3=CC=C(F)C=C3)=N2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group is hypothesized to interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with active sites of enzymes or receptors. This dual interaction mechanism may modulate the activity of various biological pathways, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives with fluorine substitutions showed enhanced activity against bacterial strains, suggesting that the presence of the fluorine atom plays a crucial role in increasing the compound's potency against pathogens.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. The mechanism involves inhibiting specific pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study involving various derivatives showed that those with halogen substitutions (including fluorine) had lower Minimum Inhibitory Concentrations (MICs) against Gram-positive bacteria compared to their non-halogenated counterparts. For instance, compounds with a meta-substituted phenyl ring exhibited binding free energies significantly lower than those without substitutions, indicating enhanced efficacy against bacterial targets .
  • Anti-inflammatory Mechanism : In a controlled experiment, this compound was tested on macrophage cell lines. Results indicated a reduction in tumor necrosis factor-alpha (TNF-α) production by approximately 40% when treated with this compound at a concentration of 10 µM, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis approach is typical. Begin with nucleophilic substitution to introduce the 4-fluorophenylamino group, followed by hydroxymethylation. Key steps include refluxing in chlorobenzene (5 v/w) for ~30 hours to ensure complete reaction, as seen in analogous picolinamide syntheses . Optimize yield by adjusting stoichiometry (e.g., 1:1.5 molar ratio of precursor to fluorophenol), reaction time, and temperature. Use TLC to monitor intermediate formation .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity post-synthesis?

  • Methodology : Combine orthogonal techniques:

  • NMR : Confirm substitution patterns (e.g., aromatic protons for fluorophenyl, hydroxymethyl peaks).
  • Mass Spectrometry : Verify molecular ion ([M+H]+) and fragmentation patterns.
  • HPLC : Assess purity (>95% recommended for biological assays).
    Recrystallization in ethanol, as described in nitro-to-aniline reductions , can improve crystallinity for XRD validation.

Q. How should researchers approach purification given the compound’s polar functional groups?

  • Methodology : Due to the hydroxy and hydroxymethyl groups, use gradient column chromatography (silica gel, ethyl acetate/hexane) for initial purification. Recrystallization in ethanol or methanol-water mixtures enhances purity, as demonstrated in analogous aniline derivative isolation . Monitor solubility profiles to avoid premature precipitation.

Advanced Research Questions

Q. How can discrepancies in spectroscopic data across synthesis batches be resolved?

  • Methodology : Inconsistent NMR or mass spectra often arise from residual solvents or byproducts. Implement:

  • Dereplication : Compare with published data for intermediates (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide ).
  • Advanced Chromatography : Use preparative HPLC to isolate impurities for structural elucidation.
  • Reaction Monitoring : Employ in-situ FTIR or real-time mass spectrometry to track intermediate stability.

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology :

  • Systematic Substituent Variation : Modify the fluorophenyl, hydroxymethyl, or picolinate ester groups. For example, replace fluorine with other halogens or alter ester chain length.
  • Computational Modeling : Perform docking studies to predict binding affinity with target enzymes (e.g., kinases).
  • Bioassay Correlation : Test analogs in enzyme inhibition assays and correlate activity with electronic (Hammett constants) or steric parameters.

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40–60°C.
  • HPLC-MS Tracking : Quantify degradation products (e.g., ester hydrolysis to carboxylic acid).
  • Thermal Analysis : Use DSC to identify melting points and polymorphic transitions affecting stability .

Q. How can researchers design in vitro assays to evaluate target enzyme interactions?

  • Methodology :

  • Kinetic Assays : Measure IC50 using fluorogenic substrates and varying inhibitor concentrations.
  • Mechanistic Studies : Distinguish competitive vs. non-competitive inhibition via Lineweaver-Burk plots.
  • Control Experiments : Include positive controls (e.g., known inhibitors) and assess off-target effects using related enzymes.

Data Contradiction Analysis

Q. How should conflicting biological activity data across studies be addressed?

  • Methodology :

  • Batch Purity Comparison : Re-analyze old batches via HPLC to rule out degradation.
  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media).
  • Meta-Analysis : Pool data from multiple studies to identify outliers or dose-response trends obscured by experimental noise.

Experimental Design Considerations

Q. What factors are critical when designing in vivo studies for this compound?

  • Methodology :

  • Model Selection : Use transgenic models if targeting specific pathways (e.g., kinase-dependent diseases).
  • Dosing Regimen : Calculate bioavailability based on logP (~1.5–2.5 for balanced solubility/permeability).
  • Metabolite Tracking : Use LC-MS/MS to identify active metabolites, as ester hydrolysis may alter efficacy.

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